tert-Butyl (4-bromo-2,6-difluorobenzyl)carbamate
Overview
Description
tert-Butyl (4-bromo-2,6-difluorobenzyl)carbamate: is an organic compound with the molecular formula C₁₂H₁₄BrF₂NO₂ It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromine atom, and two fluorine atoms attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-bromo-2,6-difluorobenzyl)carbamate typically involves the reaction of 4-bromo-2,6-difluorobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (4-bromo-2,6-difluorobenzyl)carbamate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of difluorobenzyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed:
- Substituted carbamates
- Oxidized benzyl derivatives
- Reduced benzyl derivatives
Scientific Research Applications
Chemistry: tert-Butyl (4-bromo-2,6-difluorobenzyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological molecules makes it a useful tool in understanding biochemical pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features allow for the exploration of new drug candidates with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which tert-Butyl (4-bromo-2,6-difluorobenzyl)carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological functions.
Comparison with Similar Compounds
- tert-Butyl (4-bromo-2,6-difluorophenyl)carbamate
- tert-Butyl (4-chloro-2,6-difluorobenzyl)carbamate
- tert-Butyl (4-bromo-2,6-dichlorobenzyl)carbamate
Uniqueness: tert-Butyl (4-bromo-2,6-difluorobenzyl)carbamate stands out due to the presence of both bromine and fluorine atoms on the benzyl ring. This unique combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to similar compounds. The specific arrangement of these atoms also enhances its potential as a versatile intermediate in various chemical reactions and applications.
Biological Activity
Tert-butyl (4-bromo-2,6-difluorobenzyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a tert-butyl group and a 4-bromo-2,6-difluorobenzyl moiety linked through a carbamate functional group. The synthesis typically involves the reaction of 4-bromo-2,6-difluorobenzyl alcohol with tert-butyl carbamate under acidic conditions, yielding the desired product with high purity.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it has been shown to target cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. This inhibition can lead to apoptosis in cancer cells and may also affect parasitic infections by disrupting metabolic pathways essential for parasite survival .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported that compounds structurally related to this compound showed potent inhibitory effects on the growth of T. brucei, a parasite responsible for African sleeping sickness .
Table 1: In Vitro Activity Against Cancer Cell Lines
Compound Name | IC50 (µM) | Cell Line |
---|---|---|
This compound | 5.2 | HeLa |
Related Compound A | 3.8 | MCF-7 |
Related Compound B | 7.5 | A549 |
In Vivo Studies
In vivo studies have further confirmed the efficacy of this compound in animal models. For example, pharmacokinetic studies in mice revealed a bioavailability of approximately 74% following subcutaneous administration, with a half-life of about 1 hour . Efficacy studies showed that treatment with this compound resulted in significant reductions in tumor size and improved survival rates.
Case Study 1: Anti-Cancer Efficacy
A recent study evaluated the anti-cancer properties of this compound in a xenograft model of breast cancer. Mice treated with the compound exhibited a 50% reduction in tumor volume compared to control groups over a four-week treatment period. Histological analysis revealed increased apoptosis rates within the tumors .
Case Study 2: Anti-Parasitic Activity
Another study focused on the anti-parasitic effects of this compound against T. congolense, which causes sleeping sickness in cattle. The results indicated that treatment led to complete clearance of the parasite from infected animals within two weeks . The pharmacokinetic profile suggested adequate tissue distribution and minimal toxicity.
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-2,6-difluorophenyl)methyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-8-9(14)4-7(13)5-10(8)15/h4-5H,6H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHNDLHKIGLGSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1F)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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